molecular formula C18H24ClNO3 B2914466 3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide CAS No. 1902913-49-8

3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B2914466
CAS No.: 1902913-49-8
M. Wt: 337.84
InChI Key: FQIKJKDQQWSDQK-UHFFFAOYSA-N
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Description

3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a synthetic organic compound. Its structure includes a chlorinated aromatic ring, a benzodioxin moiety, and a propanamide group. Compounds with similar structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide typically involves multiple steps:

    Formation of the aromatic ring: The chlorinated aromatic ring can be synthesized through electrophilic aromatic substitution reactions.

    Synthesis of the benzodioxin moiety: This can be achieved through cyclization reactions involving diols and appropriate reagents.

    Amide bond formation: The final step involves coupling the aromatic ring and benzodioxin moiety with a propanamide group using amide bond formation techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the benzodioxin moiety.

    Reduction: Reduction reactions could target the amide group or the aromatic ring.

    Substitution: The chlorinated aromatic ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide could have various applications in scientific research:

    Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the synthesis of other complex molecules or materials.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide
  • 3-(4-chloro-3-methylphenyl)-N-(tetrahydro-1,4-benzodioxin-6-yl)propanamide

Uniqueness

The unique structural features of 3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide, such as the specific substitution pattern on the aromatic ring and the presence of the benzodioxin moiety, may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chloro-3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c1-12-10-13(2-5-15(12)19)3-7-18(21)20-14-4-6-16-17(11-14)23-9-8-22-16/h2,5,10,14,16-17H,3-4,6-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIKJKDQQWSDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NC2CCC3C(C2)OCCO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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